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molecular formula C6H5N3 B1332374 6-Aminopicolinonitrile CAS No. 370556-44-8

6-Aminopicolinonitrile

Cat. No. B1332374
M. Wt: 119.12 g/mol
InChI Key: KSQSBNSABUZDMI-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

To a round bottom flask charged with tert-butyl (6-cyanopyridin-2-yl)carbamate (0.5383 g, 2.455 mmol) in dichloromethane (9.82 ml) was added TFA (2.455 ml). The reaction mixture was stirred at room temperature 4 h. Excess TFA was removed in vacuo. The crude residue was taken up in methanol and free based using 2 parallel Phenomenex 5 g SCX columns. The columns were flushed with three column volumes methanol and three column volumes 3.5 N ammonia/methanol. The ammonia layers were concentrated in vacuo to provide 6-aminopicolinonitrile (0.312 g).
Quantity
0.5383 g
Type
reactant
Reaction Step One
Quantity
9.82 mL
Type
solvent
Reaction Step One
Name
Quantity
2.455 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[C:7]([NH:9]C(=O)OC(C)(C)C)[CH:6]=[CH:5][CH:4]=1)#[N:2].C(O)(C(F)(F)F)=O>ClCCl>[NH2:9][C:7]1[N:8]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.5383 g
Type
reactant
Smiles
C(#N)C1=CC=CC(=N1)NC(OC(C)(C)C)=O
Name
Quantity
9.82 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.455 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess TFA was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The columns were flushed with three column volumes methanol and three column volumes 3.5 N ammonia/methanol
CONCENTRATION
Type
CONCENTRATION
Details
The ammonia layers were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.312 g
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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